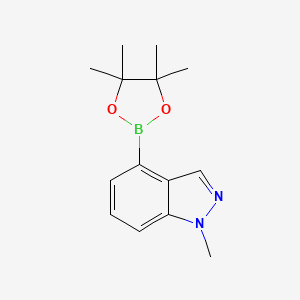

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.: 885698-94-2

Cat. No.: VC2809534

Molecular Formula: C14H19BN2O2

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885698-94-2 |

|---|---|

| Molecular Formula | C14H19BN2O2 |

| Molecular Weight | 258.13 g/mol |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

| Standard InChI | InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-16-17(12)5/h6-9H,1-5H3 |

| Standard InChI Key | OZHFBNULPUBRJF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Identification Parameters

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic compound containing an indazole core functionalized with a boronic acid pinacol ester group. The compound possesses distinctive identification parameters that allow for its precise characterization and differentiation from similar compounds.

| Parameter | Value |

|---|---|

| CAS Number | 885698-94-2 |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.13 g/mol |

| MDL Number | MFCD10700158 |

| InChI Key | OZHFBNULPUBRJF-UHFFFAOYSA-N |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

The compound is uniquely identified by its CAS registry number 885698-94-2, which distinguishes it from other positional isomers such as the 5-substituted variant (CAS: 1235469-00-7) . The molecular formula C₁₄H₁₉BN₂O₂ indicates the precise atomic composition, providing essential information for analytical procedures and structural elucidation studies .

Structural Features

The structural architecture of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole comprises several key components that contribute to its chemical behavior and reactivity profiles:

-

A five-membered indazole heterocyclic core containing two nitrogen atoms

-

Methylation at the N1 position, which affects the electronic properties of the ring system

-

A pinacol boronate group at the C4 position, serving as a versatile functional handle for synthetic transformations

-

Four methyl groups on the dioxaborolane ring, providing steric protection to the boron center

The SMILES notation for this compound (CN1N=CC2=C(B3OC(C)(C)C(C)(C)O3)/C=C/C=C\21) provides a linear representation of its structure, facilitating computational analysis and database searches . The presence of the boronate group at the C4 position is a distinguishing feature, as it creates a reactive site for various transformations, particularly palladium-catalyzed coupling reactions.

Reactivity and Chemical Behavior

Boronate Functionality

The defining reactive site in 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is the pinacol boronate group at the C4 position. This functional group confers specific reactivity that is highly valued in synthetic organic chemistry. The boron atom, with its vacant p-orbital, acts as a Lewis acid and can participate in various transformations:

-

Suzuki-Miyaura cross-coupling reactions with aryl, vinyl, and alkyl halides

-

Chan-Lam coupling with amines, alcohols, and thiols

-

Oxidative conversions to the corresponding alcohols (hydroxylation)

-

Conversion to other boron derivatives or functional groups

The tetramethyl-1,3,2-dioxaborolane structure provides stability to the boron center while maintaining its reactivity. This balance between stability and reactivity makes pinacol boronates preferred intermediates in many synthetic sequences.

Indazole Core Reactivity

-

Electrophilic aromatic substitution reactions, albeit with altered regioselectivity due to the existing substituents

-

Coordination to transition metals through the nitrogen atoms

-

Hydrogen bonding interactions through the nitrogen at position 2

The combination of the indazole core and the boronate functionality creates a molecule with multifaceted reactivity profiles that can be selectively exploited in various synthetic applications.

Applications in Synthetic Chemistry

Cross-Coupling Reactions

The primary utility of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole lies in its application as a building block in cross-coupling chemistry. The compound serves as an organoboron nucleophile in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds under relatively mild conditions. This reactivity makes it valuable for the synthesis of:

-

Drug candidates containing the indazole pharmacophore

-

Advanced materials with specific electronic or optical properties

-

Complex molecules where traditional coupling methods might fail

The strategic positioning of the boronate group at C4 allows for regioselective functionalization, expanding the structural diversity accessible through such transformations.

Medicinal Chemistry Applications

The indazole scaffold is recognized for its presence in numerous bioactive compounds and pharmaceutical agents. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a versatile intermediate in the development of potential therapeutic agents. The indazole core can confer:

-

Enhanced binding to biological targets through hydrogen bonding and π-stacking interactions

-

Improved pharmacokinetic properties in drug candidates

-

Structural rigidity that can lead to increased target selectivity

The boronate functionality provides a convenient handle for late-stage diversification, allowing medicinal chemists to efficiently explore structure-activity relationships in drug discovery programs.

| Hazard Category | Classification |

|---|---|

| Acute toxicity | Category 4 |

| Serious eye damage/eye irritation | Category 2 |

| Skin corrosion/irritation | Category 2 |

| Specific target organ toxicity | Category 3 |

These classifications indicate that the compound can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation . The specific hazard statements associated with this compound include:

-

H315 - Causes skin irritation

-

H319 - Causes serious eye irritation

-

H335 - May cause respiratory irritation

-

H302 - Harmful if swallowed

Analytical Characterization Methods

Spectroscopic Identification

The structural confirmation and purity assessment of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involve several complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR can identify the aromatic protons of the indazole ring, the N-methyl group, and the four methyl groups of the pinacol moiety

-

¹³C NMR provides information about the carbon framework

-

¹¹B NMR confirms the presence and environment of the boron atom

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) can confirm the molecular formula

-

Fragmentation patterns can provide structural insights

-

Common ionization methods include electron impact (EI) and electrospray ionization (ESI)

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for B-O bonds, aromatic C=C stretching, and N-CH₃ groups

-

These spectroscopic methods collectively provide a comprehensive characterization profile that can unambiguously establish the identity and purity of the compound.

Chromatographic Analysis

Quality control and purity determination of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole frequently employ chromatographic techniques:

-

Gas Chromatography (GC):

-

High-Performance Liquid Chromatography (HPLC):

-

Useful for thermally labile compounds

-

Can be coupled with various detectors (UV, MS) for enhanced sensitivity and specificity

-

Allows for quantitative purity assessment

-

-

Thin-Layer Chromatography (TLC):

-

Rapid screening method for reaction monitoring

-

Useful for preliminary purity checks

-

These analytical methods ensure that the compound meets the specified purity standards required for research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume